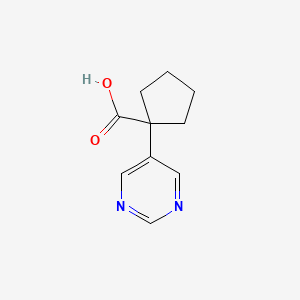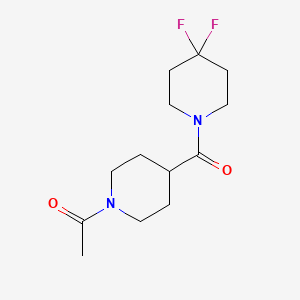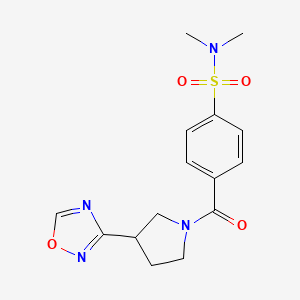
4-(3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C15H18N4O4S and its molecular weight is 350.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Potential
The compound is related to the synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines investigated for their anticancer activities. These derivatives, which share a structural resemblance with 4-(3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide, were found to display moderate cytotoxicity against MCF-7 breast cancer cell lines. This indicates a potential application of such compounds in cancer research and therapy (Redda & Gangapuram, 2007).
Antifungal Activity
Another application area is the synthesis of novel triazepines, pyrimidines, and azoles utilizing 4-toluenesulfonamide as a building block. While the direct mention of this compound was not found, related structures have shown good antifungal activity, suggesting potential in the development of new antifungal agents (Khodairy et al., 2016).
Enzyme Inhibition
Research on pyrrolidinone-based chlorinated benzenesulfonamide derivatives, which are structurally similar, demonstrated their binding affinity and selectivity against human carbonic anhydrases, highlighting their potential as inhibitors for cancer-related enzymes. These compounds, including those containing oxadiazole groups, have shown low nanomolar affinity against cancer-related CA IX, suggesting their applicability in designing enzyme inhibitors for therapeutic uses (Balandis et al., 2020).
Antibacterial Activity
1,3,4-Oxadiazole thioether derivatives, related to the structure , have been synthesized and evaluated for their antibacterial activities. One such compound showed superior inhibitory effect against Xanthomonas oryzae pv. oryzae, a plant pathogen, with a significant effective concentration value, indicating the potential use of these derivatives in combating bacterial infections in agriculture (Song et al., 2017).
properties
IUPAC Name |
N,N-dimethyl-4-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4S/c1-18(2)24(21,22)13-5-3-11(4-6-13)15(20)19-8-7-12(9-19)14-16-10-23-17-14/h3-6,10,12H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCUOABPNGWGCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC(C2)C3=NOC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

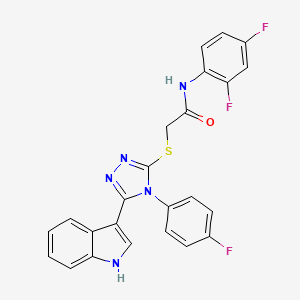
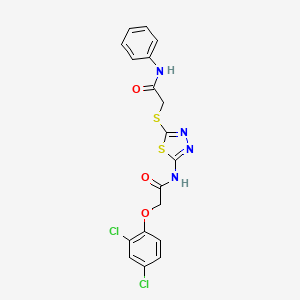

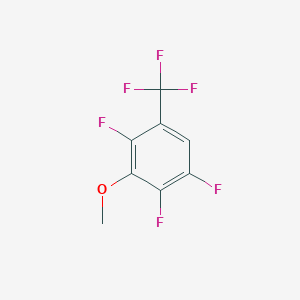
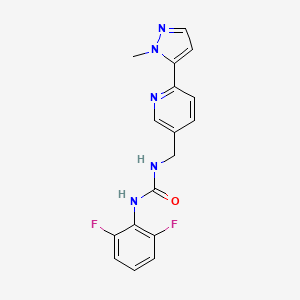
![N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2597411.png)

![4-(2-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide](/img/structure/B2597414.png)
![4-[4-(4-fluorophenyl)-1H-imidazol-2-yl]piperidine](/img/structure/B2597417.png)
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-ethoxybenzo[d]thiazol-2-amine](/img/structure/B2597418.png)
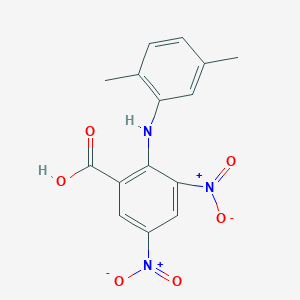
![1-benzyl-2-oxo-N-[4-(trifluoromethoxy)phenyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2597420.png)
